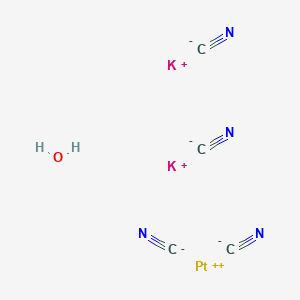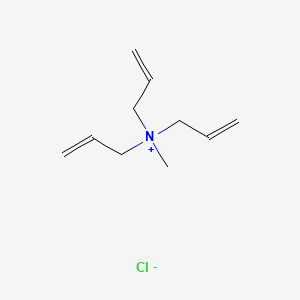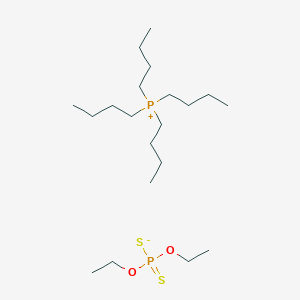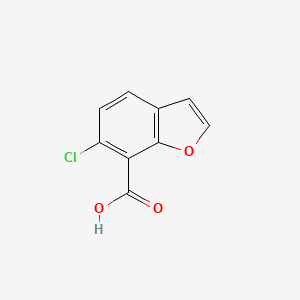
Dipotassium;platinum(2+);tetracyanide;hydrate
Overview
Description
Dipotassium;platinum(2+);tetracyanide;hydrate is a useful research compound. Its molecular formula is C4H2K2N4OPt and its molecular weight is 395.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Dynamics Simulations and Hydration Characteristics
Research involving molecular dynamics simulations to assess the hydration state and characteristics of metal-cyanide anions, including tetracyano complexes, provides fundamental insights into their behavior in aqueous solutions. These studies highlight the hydration levels and dispersion properties of such complexes in water, which are critical for understanding their chemical reactivity and stability in various applications (Xihui Yin et al., 2011).
Solution Equilibria and Thermodynamics
Investigations into the solution equilibria and thermodynamics of platinum(II) complexes reveal the formation of multinuclear species and the interactions leading to their stability. Such studies are vital for the development of novel catalytic systems and understanding the fundamental chemistry of platinum(II) complexes (Martellaro Pj & Abbott Eh, 2000).
Synthesis and Applications of Platinum and Palladium Complexes
Research on the synthesis, structure, and applications of platinum and palladium complexes with tetrazole ligands underscores their potential in coordination chemistry, medicinal/biological sciences, and materials science. Such complexes exhibit unique properties due to their N-heterocyclic ligands, demonstrating their versatility in functional compound development (M. Nasrollahzadeh et al., 2021).
Hydrometallurgical Recovery/Recycling of Platinum
Studies on the hydrometallurgical recovery and recycling of platinum from spent catalysts and electronic scraps provide sustainable approaches to platinum utilization. These methods involve leaching platinum in acidic and alkaline solutions, highlighting the importance of efficient recovery techniques for precious metal conservation (M. Jha et al., 2013).
Catalytic and Electrocatalytic Applications of Platinum Nanocrystals
Research focused on the shape-controlled synthesis of platinum nanocrystals demonstrates their enhanced catalytic and electrocatalytic properties for applications in fuel cell technology and various catalytic processes. The manipulation of nanocrystal shapes allows for improved performance, offering insights into the design of advanced catalytic materials (Jingyi Chen et al., 2009).
Properties
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCYQNHMJIMENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2K2N4OPt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583486 | |
| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38245-27-1 | |
| Record name | Platinum(2+) potassium cyanide--water (1/2/4/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)


